molecular formula C16H19NO4 B2411760 2-ethoxy-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]benzamide CAS No. 1257552-06-9

2-ethoxy-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]benzamide

Cat. No.: B2411760
CAS No.: 1257552-06-9
M. Wt: 289.331
InChI Key: JBLKMWJXCJUWAL-UHFFFAOYSA-N
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Description

2-ethoxy-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]benzamide is a complex organic compound that features a benzamide core with ethoxy and hydroxyethyl substituents The presence of a furan ring, specifically a 5-methylfuran, adds to its structural uniqueness

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the furan derivative, which can be synthesized from 2-methylfuran through various reactions such as acetylation and subsequent reduction . The benzamide core is then introduced through amide bond formation, often using reagents like ethyl chloroformate and amines under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve catalytic processes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-ethoxy-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethoxy-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]benzamide involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic amino acids in proteins, while the benzamide core can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-methylfuran: A simpler furan derivative with similar reactivity.

    5-methyl-2-furancarboxaldehyde:

Uniqueness

2-ethoxy-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]benzamide is unique due to its combination of a benzamide core with a substituted furan ring.

Properties

IUPAC Name

2-ethoxy-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-3-20-14-7-5-4-6-12(14)16(19)17-10-13(18)15-9-8-11(2)21-15/h4-9,13,18H,3,10H2,1-2H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBLKMWJXCJUWAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCC(C2=CC=C(O2)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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